molecular formula C24H23NO2 B15211468 5(1H)-Quinolinone, 4-benzoyl-4,6,7,8-tetrahydro-7,7-dimethyl-2-phenyl- CAS No. 54398-78-6

5(1H)-Quinolinone, 4-benzoyl-4,6,7,8-tetrahydro-7,7-dimethyl-2-phenyl-

Cat. No.: B15211468
CAS No.: 54398-78-6
M. Wt: 357.4 g/mol
InChI Key: JKVOXZICZMVPSM-UHFFFAOYSA-N
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Description

4-Benzoyl-7,7-dimethyl-2-phenyl-4,6,7,8-tetrahydroquinolin-5(1H)-one is a complex organic compound belonging to the quinoline family This compound is characterized by its unique structure, which includes a benzoyl group, a dimethyl group, and a phenyl group attached to a tetrahydroquinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Benzoyl-7,7-dimethyl-2-phenyl-4,6,7,8-tetrahydroquinolin-5(1H)-one typically involves multi-step organic reactions. One common method is the Friedländer synthesis, which involves the condensation of an aromatic aldehyde with a ketone in the presence of an acid catalyst. The reaction conditions often include:

    Aromatic aldehyde: Benzaldehyde

    Ketone: Acetophenone

    Catalyst: Acidic conditions, such as sulfuric acid or hydrochloric acid

    Solvent: Ethanol or methanol

    Temperature: Reflux conditions (around 80-100°C)

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yield. The use of automated systems allows for precise control over temperature, pressure, and reaction time, leading to efficient large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

4-Benzoyl-7,7-dimethyl-2-phenyl-4,6,7,8-tetrahydroquinolin-5(1H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can lead to the formation of tetrahydroquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous solvents.

    Substitution: Halogenating agents (e.g., bromine) or nucleophiles (e.g., amines) under appropriate conditions.

Major Products Formed

    Oxidation: Quinoline derivatives with modified functional groups.

    Reduction: Tetrahydroquinoline derivatives with reduced double bonds.

    Substitution: Substituted quinoline derivatives with new functional groups.

Scientific Research Applications

4-Benzoyl-7,7-dimethyl-2-phenyl-4,6,7,8-tetrahydroquinolin-5(1H)-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery and development.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Benzoyl-7,7-dimethyl-2-phenyl-4,6,7,8-tetrahydroquinolin-5(1H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to enzymes: Inhibiting or activating enzymatic activity.

    Interacting with receptors: Modulating receptor-mediated signaling pathways.

    Altering cellular processes: Affecting cell proliferation, apoptosis, and other cellular functions.

Comparison with Similar Compounds

Similar Compounds

    4-Benzoyl-2-phenylquinoline: Lacks the dimethyl and tetrahydro groups.

    7,7-Dimethyl-2-phenylquinoline: Lacks the benzoyl group.

    4,6,7,8-Tetrahydroquinoline: Lacks the benzoyl, dimethyl, and phenyl groups.

Uniqueness

4-Benzoyl-7,7-dimethyl-2-phenyl-4,6,7,8-tetrahydroquinolin-5(1H)-one is unique due to the combination of its functional groups, which confer distinct chemical properties and potential applications. The presence of the benzoyl, dimethyl, and phenyl groups, along with the tetrahydroquinoline core, makes it a versatile compound for various scientific and industrial applications.

Properties

CAS No.

54398-78-6

Molecular Formula

C24H23NO2

Molecular Weight

357.4 g/mol

IUPAC Name

4-benzoyl-7,7-dimethyl-2-phenyl-1,4,6,8-tetrahydroquinolin-5-one

InChI

InChI=1S/C24H23NO2/c1-24(2)14-20-22(21(26)15-24)18(23(27)17-11-7-4-8-12-17)13-19(25-20)16-9-5-3-6-10-16/h3-13,18,25H,14-15H2,1-2H3

InChI Key

JKVOXZICZMVPSM-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C(C=C(N2)C3=CC=CC=C3)C(=O)C4=CC=CC=C4)C(=O)C1)C

Origin of Product

United States

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